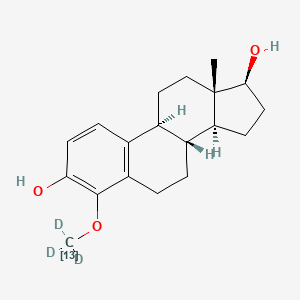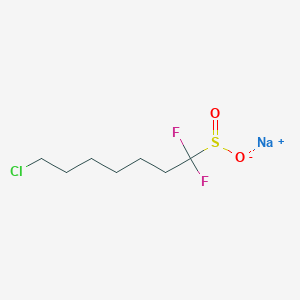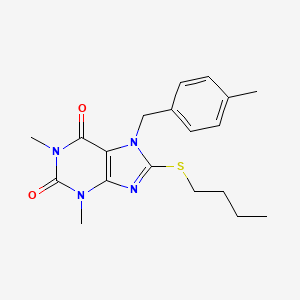
4-Methoxy-estradiol-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-estradiol-13C,d3 is a labeled analogue of 4-Methoxy-estradiol, which is a metabolite of 17β-Estradiol. This compound is used in various scientific research applications due to its unique properties and stable isotope labeling, which allows for detailed metabolic and biochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-estradiol-13C,d3 typically involves the incorporation of carbon-13 and deuterium isotopes into the estradiol structure. This process can be complex and requires precise control of reaction conditions to ensure the correct isotopic labeling. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced techniques to ensure high purity and isotopic enrichment. This process may include multiple steps of chemical reactions, purification, and quality control to meet the stringent requirements for research-grade compounds .
化学反応の分析
Types of Reactions
4-Methoxy-estradiol-13C,d3 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
4-Methoxy-estradiol-13C,d3 is widely used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of estradiol.
Medicine: Investigated for its potential therapeutic effects and role in hormone-related diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
作用機序
The mechanism of action of 4-Methoxy-estradiol-13C,d3 involves its interaction with estrogen receptors and other molecular targets. It exerts its effects by binding to these receptors, modulating gene expression, and influencing various cellular pathways. The specific molecular targets and pathways involved may include the regulation of cell growth, differentiation, and apoptosis .
類似化合物との比較
Similar Compounds
4-Methoxyestradiol: An endogenous methoxylated catechol estrogen with similar estrogenic activity.
4-Hydroxyestradiol: An intermediate in the metabolism of estradiol with distinct biochemical properties.
Estrone: Another estrogen metabolite with different physiological effects.
Uniqueness
4-Methoxy-estradiol-13C,d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a significant advantage in research applications, enabling detailed insights into the compound’s behavior and interactions.
特性
分子式 |
C19H26O3 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
(8R,9S,13S,14S,17S)-13-methyl-4-(trideuterio(113C)methoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1/i2+1D3 |
InChIキー |
BCWZIZLVBYHFES-FDOHHOGYSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])OC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-({[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12053679.png)

![2-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12053692.png)

![N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12053699.png)


![2-[5-(4-fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B12053723.png)


![2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid](/img/structure/B12053740.png)
![N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12053751.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12053758.png)
